5(4H)-Isoxazolone, 3-phenyl-

Description

The exact mass of the compound 5(4H)-Isoxazolone, 3-phenyl- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60969. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5(4H)-Isoxazolone, 3-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5(4H)-Isoxazolone, 3-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

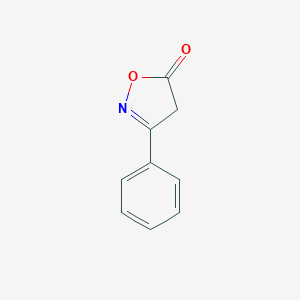

2D Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-4H-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9-6-8(10-12-9)7-4-2-1-3-5-7/h1-5H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKNLPPRTQQACK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NOC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061473 | |

| Record name | 3-Phenyl-1,2-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076-59-1 | |

| Record name | 3-Phenyl-5(4H)-isoxazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1076-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Phenyl-5-isoxazolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Phenyl-5-isoxazolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-5-isoxazolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54827 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Phenyl-5-isoxazolone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33592 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5(4H)-Isoxazolone, 3-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Phenyl-1,2-oxazol-5(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dihydro-3-phenylisoxazol-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PHENYL-5-ISOXAZOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHX8DF99G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Spectroscopic Characterization of 3-phenyl-5(4H)-isoxazolone

This guide provides a comprehensive analysis of the spectroscopic data for 3-phenyl-5(4H)-isoxazolone, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data to provide a holistic understanding of the molecule's structure and properties. The interpretation of this data is grounded in fundamental principles and supported by field-proven insights, ensuring both technical accuracy and practical relevance.

Molecular Structure and the Critical Role of Tautomerism

3-phenyl-5(4H)-isoxazolone (C₉H₇NO₂) is a five-membered heterocyclic compound with a molecular weight of 161.16 g/mol .[1] A critical feature governing its spectroscopic behavior is its existence in a tautomeric equilibrium. The molecule primarily exists as the ketone-containing "CH" form (3-phenyl-5(4H)-isoxazolone), but it is in equilibrium with its enol "OH" tautomer (3-phenyl-5-hydroxyisoxazole).[2] This equilibrium is influenced by factors such as the solvent, temperature, and pH, and its presence is essential for correctly interpreting the spectroscopic data.

The CH form possesses a methylene group (-CH₂) at the C4 position, which is a key diagnostic feature in NMR spectroscopy. The OH form, conversely, features a hydroxyl group (-OH) and a C4-H methine group, leading to a distinct set of spectral signals.

Figure 1: Tautomeric equilibrium of 3-phenyl-5(4H)-isoxazolone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of 3-phenyl-5(4H)-isoxazolone, providing direct insight into the tautomeric equilibrium. The spectra are typically recorded in deuterated solvents such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

¹H NMR Spectroscopy

The proton NMR spectrum provides unambiguous evidence for the CH tautomer. The key diagnostic signal is a singlet corresponding to the two equivalent protons of the methylene group at the C4 position. The chemical shift of this peak is influenced by the adjacent carbonyl group.

Predicted ¹H NMR Data (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality Behind the Shift |

| ~3.6 - 3.8 | Singlet (s) | 2H | -CH₂- (C4) | Protons are deshielded by the adjacent C=O and C=N groups. The singlet indicates no adjacent protons for coupling. |

| ~7.45 - 7.55 | Multiplet (m) | 3H | meta-, para-H (Ph) | Protons on the phenyl ring in a typical aromatic region. |

| ~7.75 - 7.85 | Multiplet (m) | 2H | ortho-H (Ph) | Ortho protons are slightly more deshielded due to proximity to the electron-withdrawing isoxazolone ring. |

Note: In the presence of the enol tautomer, a broad singlet for the -OH proton would be expected, typically in the range of 9-12 ppm, and the C4-H would appear as a singlet around 5.5-6.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data, confirming the carbon skeleton. The most downfield signal corresponds to the carbonyl carbon (C5), a key identifier for the keto form.

Predicted ¹³C NMR Data (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment | Causality Behind the Shift |

| ~35 - 40 | C4 (-CH₂-) | Aliphatic carbon shielded relative to sp² carbons, but deshielded by the adjacent carbonyl. |

| ~126 - 127 | C-ortho (Ph) | Aromatic carbon chemical shifts are standard. |

| ~129 - 130 | C-meta (Ph) | Aromatic carbon chemical shifts are standard. |

| ~131 - 132 | C-para (Ph) | Aromatic carbon chemical shifts are standard. |

| ~128 - 130 | C-ipso (Ph) | The ipso-carbon (attached to the ring) shift is influenced by the heterocycle. |

| ~160 - 162 | C3 (C=N) | The imine-like carbon is significantly deshielded. |

| ~172 - 175 | C5 (C=O) | The carbonyl carbon exhibits a characteristic downfield shift due to the electronegativity of the oxygen atom. |

Note: The presence of the enol form would result in different shifts for the heterocyclic ring carbons, with C5 appearing in the range of 150-160 ppm and C4 around 90-100 ppm.[3]

Experimental Protocol for NMR Data Acquisition

Figure 2: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. For 3-phenyl-5(4H)-isoxazolone, the most prominent absorption band is due to the carbonyl (C=O) group stretching vibration.

Key IR Absorption Bands (KBr Pellet):

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3100 - 3000 | Medium | Aromatic C-H stretch | Stretching vibrations of the C-H bonds on the phenyl ring. |

| ~1730 - 1750 | Strong | C=O stretch (carbonyl) | A strong, sharp peak characteristic of a five-membered lactam (cyclic ester/amide) carbonyl group.[4] |

| ~1610 - 1630 | Medium | C=N stretch | Stretching of the carbon-nitrogen double bond within the isoxazolone ring. |

| ~1590, ~1490 | Medium | C=C stretch (aromatic) | Skeletal vibrations of the phenyl ring. |

Note: The presence of a significant amount of the enol tautomer would introduce a broad O-H stretching band around 3200-3400 cm⁻¹ and the C=O band would be absent or significantly weakened.

Experimental Protocol for IR Data Acquisition (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of 3-phenyl-5(4H)-isoxazolone with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5][6]

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the pellet in the sample holder of an FT-IR spectrometer.

-

Spectrum Recording: Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding multiple scans (e.g., 32) to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be recorded and automatically subtracted.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity. Using electron ionization (EI), the molecule is fragmented, and the resulting charged fragments are detected.

Key Fragments in the EI Mass Spectrum:

| m/z | Relative Intensity | Assignment |

| 161 | Moderate | [M]⁺ (Molecular Ion) |

| 103 | High (Base Peak) | [C₇H₅N]⁺ |

| 77 | High | [C₆H₅]⁺ |

Proposed Fragmentation Pathway

The fragmentation of 3-phenyl-5(4H)-isoxazolone is initiated by the loss of carbon dioxide from the molecular ion, followed by further fragmentation of the resulting radical cation.

Figure 3: Proposed EI mass spectrometry fragmentation pathway.

The initial and most favorable fragmentation is the loss of a neutral CO₂ molecule (44 Da) from the molecular ion (m/z 161) to yield a fragment at m/z 117. This is followed by the loss of a methylene radical to give the benzonitrile radical cation at m/z 103, which represents the base peak.[1] Subsequent loss of HCN from this fragment yields the phenyl cation at m/z 77.[1]

Experimental Protocol for GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.[4]

-

Injection: Inject 1 µL of the solution into the GC-MS system. The injection port is typically held at a high temperature (e.g., 250 °C) to ensure rapid volatilization.[7]

-

Gas Chromatography: The sample is separated on a capillary column (e.g., a 30m DB-5ms column). A typical temperature program might start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min. Helium is typically used as the carrier gas.[8]

-

Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer. Standard EI-MS is performed at 70 eV.[9] The mass analyzer scans a range, for example, from m/z 40 to 400.

Conclusion

The comprehensive spectroscopic analysis of 3-phenyl-5(4H)-isoxazolone requires a multi-technique approach. ¹H and ¹³C NMR are essential for confirming the core structure and investigating the crucial keto-enol tautomerism. FT-IR spectroscopy provides rapid confirmation of key functional groups, particularly the prominent carbonyl absorption. Finally, EI-MS confirms the molecular weight and reveals a characteristic fragmentation pattern that serves as a structural fingerprint. By integrating the data from these three techniques and understanding the underlying chemical principles, researchers can unambiguously characterize 3-phenyl-5(4H)-isoxazolone and its derivatives with high confidence.

References

- 1. 3-Phenyl-5-isoxazolone | C9H7NO2 | CID 70641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 8. GC-MS Sample Preparation | Thermo Fisher Scientific - SG [thermofisher.com]

- 9. Computational mass spectrometry for small molecules - PMC [pmc.ncbi.nlm.nih.gov]

Crystal Structure Analysis of 3-Phenylisoxazol-5(4H)-one: A Foundational Guide for Drug Discovery and Materials Science

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive, in-depth exploration of the methodologies and analytical reasoning behind the crystal structure determination of 3-phenylisoxazol-5(4H)-one. Isoxazolone scaffolds are of significant interest to researchers in drug development and materials science due to their wide spectrum of biological activities and versatile chemical properties.[1] Understanding the precise three-dimensional atomic arrangement and intermolecular interactions of the parent 3-phenylisoxazol-5(4H)-one structure is fundamental for rational drug design, polymorphism prediction, and the development of novel derivatives with enhanced therapeutic efficacy. This guide details the complete workflow, beginning with the strategic synthesis and spectroscopic confirmation of the molecule, followed by a detailed protocol for single-crystal growth. The core of this work focuses on the principles and practice of single-crystal X-ray diffraction (SC-XRD) for structure elucidation. We present and analyze the definitive crystal structure, detailing its molecular geometry, crystal system (Monoclinic, P2₁/n), and the supramolecular architecture governed by key intermolecular interactions.[2] Finally, we introduce advanced computational techniques such as Hirshfeld surface analysis for quantifying these interactions and discuss the critical implications of these structural insights for pharmaceutical development.

Section 1: Introduction - The Significance of the Isoxazolone Scaffold

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry.[1] Derivatives of isoxazol-5(4H)-one, in particular, have demonstrated a remarkable range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][3][4] The biological function of these molecules is inextricably linked to their three-dimensional shape and their ability to form specific non-covalent interactions with biological targets. Therefore, a precise understanding of their solid-state conformation and crystal packing is not merely an academic exercise; it is a critical prerequisite for structure-activity relationship (SAR) studies and the rational design of next-generation therapeutics.

This guide uses 3-phenylisoxazol-5(4H)-one (C₉H₇NO₂) as a foundational case study. By systematically walking through its structural analysis, we aim to equip researchers, particularly those in drug development, with the knowledge to:

-

Understand the causality behind the experimental choices in structural chemistry.

-

Interpret crystallographic data to gain insights into molecular and supramolecular features.

-

Leverage this structural knowledge to inform the design and optimization of new chemical entities.

Section 2: Synthesis and Characterization - Prerequisite for Crystallization

Rationale: The journey to a crystal structure begins with the unambiguous synthesis of a pure compound. The presence of impurities, isomers, or unreacted starting materials can severely inhibit or prevent the growth of high-quality single crystals, which are essential for X-ray diffraction. Spectroscopic verification serves as a critical quality control checkpoint to confirm that the correct molecular entity has been synthesized before proceeding to the often-laborious process of crystallization.

Experimental Protocol 2.1: Synthesis of 3-Phenylisoxazol-5(4H)-one

A robust and efficient method for synthesizing the isoxazolone core is the multi-component reaction (MCR), which offers advantages in terms of atom economy and procedural simplicity.[4][5] The following protocol is adapted from established literature procedures.

Methodology:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl benzoylacetate (10 mmol, 1 eq.), hydroxylamine hydrochloride (11 mmol, 1.1 eq.), and ethanol (40 mL).

-

Base Addition: Slowly add a solution of sodium acetate (12 mmol, 1.2 eq.) in water (10 mL) to the stirring mixture. The base is crucial for liberating the free hydroxylamine from its hydrochloride salt.

-

Cyclization: Heat the reaction mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (ethyl benzoylacetate) is consumed (typically 2-4 hours).

-

Workup: Allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Precipitation: Pour the concentrated mixture into 100 mL of ice-cold water while stirring. An off-white to pale yellow solid should precipitate.

-

Isolation and Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water (3 x 30 mL), and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent like ethanol to yield pure 3-phenylisoxazol-5(4H)-one.

References

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Phenyl-5-isoxazolone | C9H7NO2 | CID 70641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Structural study and Hirshfeld surface analysis of (Z)-4-(2-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]

biological activity of 3-phenylisoxazol-5(4H)-one derivatives

An In-depth Technical Guide to the Biological Activity of 3-Phenylisoxazol-5(4H)-one Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-phenylisoxazol-5(4H)-one scaffold represents a privileged heterocyclic motif in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds.[1] Its synthetic tractability and versatile chemical nature have enabled the development of numerous derivatives with significant therapeutic potential.[2][3] This technical guide provides a comprehensive overview of the prominent biological activities associated with these derivatives, including their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. By synthesizing data from contemporary research, this document details the structure-activity relationships (SAR), mechanisms of action, and validated experimental protocols essential for the rational design and evaluation of novel therapeutic agents based on this core structure.

The Isoxazolone Core: A Privileged Scaffold in Drug Discovery

Isoxazoles and their derivatives are five-membered heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide spectrum of biological activities.[2][3][4][5] The 3-phenylisoxazol-5(4H)-one core is particularly noteworthy. Its structure allows for facile modification at multiple positions, particularly on the phenyl ring, enabling chemists to fine-tune the molecule's physicochemical properties and biological targets. The weak nitrogen-oxygen bond within the isoxazole ring can also facilitate unique chemical reactions and interactions with biological targets.[3] The synthesis of these compounds is often achieved through efficient, high-yield, one-pot, multi-component reactions, making them highly accessible for library generation and screening.[6]

Caption: General one-pot synthesis of isoxazol-5(4H)-one derivatives.

Anticancer Activity: Targeting Cellular Proliferation

Derivatives of the 3-phenylisoxazol-5(4H)-one scaffold have demonstrated potent anticancer activity against a range of human cancer cell lines. A significant mechanism contributing to this activity is the inhibition of histone deacetylases (HDACs), enzymes that are crucial for regulating gene expression and are often dysregulated in cancer.[7]

Mechanism of Action: HDAC Inhibition

HDACs remove acetyl groups from histone and non-histone proteins, leading to chromatin condensation and repression of tumor suppressor genes.[8] Certain 3-phenylisoxazole derivatives have been identified as effective HDAC1 inhibitors.[7][9] By inhibiting HDAC1, these compounds can restore the expression of silenced tumor suppressor genes, leading to cell cycle arrest, apoptosis, and reduced proliferation of cancer cells. For instance, compound 17 from a synthesized series showed a strong HDAC1 inhibitory effect and potent anti-proliferative activity against prostate cancer (PC3) cells, with an IC50 value of 5.82 μM, while showing no significant toxicity to normal prostate cells.[7][8][9]

Caption: Simplified pathway of HDAC1 inhibition by isoxazolone derivatives.

Structure-Activity Relationship (SAR) Insights

SAR studies have revealed critical structural features for potent anticancer activity:

-

Linker Length: For HDAC inhibitors, the length of the linker at the R2 position significantly influences activity, with a butyl linker being optimal (butyl > propyl > ethyl > methyl).[7][9]

-

Substituents on the Phenyl Ring: The presence and position of substituents like methyl, methoxy, or chloride on the phenyl ring can enhance activity against specific cancer cell lines.[10] For example, some isoxazole curcumin derivatives show significantly greater cytotoxicity against breast cancer (MCF7) cells than the parent curcumin compound.[10]

Quantitative Data on Anticancer Activity

The following table summarizes the cytotoxic activity of representative 3-phenylisoxazole derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 17 | PC3 (Prostate) | 5.82 | [9] |

| Compound 10 | PC3 (Prostate) | 9.18 | [9] |

| Isoxazole Curcumin 40 | MCF7 (Breast) | 3.97 | [10] |

| Derivative 4c | U87 (Glioblastoma) | 67.6 | [10] |

| PVHD121 (1a) | A549 (Lung) | 0.1 - 0.3 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., PC3, A549, MCF-7) in 96-well microculture plates at a density of 5x10³ cells/well and culture for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[12]

-

Compound Treatment: Treat the cells with a gradient of concentrations of the synthesized 3-phenylisoxazol-5(4H)-one derivatives (e.g., 6.25, 12.5, 25, 50, 100 µM) for a specified period (e.g., 24 or 48 hours). Use a known anticancer drug (e.g., Doxorubicin) as a positive control and DMSO as a vehicle control.[12]

-

MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[12]

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.

Antimicrobial Activity: Combating Pathogenic Microbes

The isoxazole scaffold is present in several clinically used antimicrobial agents, and novel 3-phenylisoxazol-5(4H)-one derivatives have shown promising activity against a broad spectrum of bacteria and fungi.[2][13]

Spectrum of Activity and SAR

-

Antibacterial Action: Certain derivatives are effective against both Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (E. coli, P. aeruginosa) bacteria.[13] Notably, 4-nitro-3-phenylisoxazole derivatives have demonstrated antibacterial activities significantly better than the positive control, bismerthiazol, against plant pathogens like Xanthomonas oryzae.[14][15]

-

Antifungal Action: Studies have also reported the antifungal properties of these compounds against species such as A. niger and T. viride.[13][16]

-

SAR Insights: The antimicrobial activity is highly dependent on the substituents. Halogen substitutions (e.g., 4-bromo, 4-chloro) on the phenyl ring often result in good antibacterial activity.[13] Conversely, some substitutions like 4-iodo and 3-methyl may lead to reduced activity.[13] Methoxy groups on a benzylidene ring linked to the core structure have also been found to enhance antibacterial activity.[17]

Quantitative Data on Antibacterial Activity

The table below presents the zone of inhibition for various substituted 5-(4-fluorophenyl)-3-phenylisoxazole compounds against bacterial strains.

| Substituent on Phenyl Ring | S. aureus (mm) | E. coli (mm) | P. aeruginosa (mm) |

| 4-Bromo | 24 | 22 | 21 |

| 4-Chloro | 23 | 21 | 20 |

| 4-Fluoro | 22 | 20 | 19 |

| 4-Nitro | 24 | 23 | 22 |

| Ciprofloxacin (Standard) | 28 | 27 | 26 |

| (Data synthesized from descriptive reports; values are representative zones of inhibition at 250µg/mL)[13] |

Experimental Protocol: Agar Disc Diffusion Method

This method is widely used to test the antimicrobial susceptibility of bacteria.

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Potato Dextrose Agar (for fungi) and pour it into sterile Petri plates.[13][18]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to 0.5 McFarland standard).

-

Inoculation: Evenly spread the microbial inoculum over the surface of the agar plate using a sterile cotton swab.

-

Disc Application: Impregnate sterile filter paper discs (6 mm diameter) with a known concentration of the test compound (e.g., 250 µg/mL dissolved in DMSO). Place the discs onto the inoculated agar surface.[13]

-

Controls: Use a disc with a standard antibiotic (e.g., Ciprofloxacin) as a positive control and a disc with the solvent (DMSO) as a negative control.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48-72 hours for fungi.

-

Measurement: Measure the diameter (in mm) of the clear zone of inhibition around each disc, which indicates the antimicrobial activity.[18]

Caption: Workflow for the agar disc diffusion antimicrobial assay.

Anti-inflammatory and Neuroprotective Effects

Beyond antimicrobial and anticancer applications, 3-phenylisoxazol-5(4H)-one derivatives have been explored for their potential in treating inflammation and neurological disorders.

Anti-inflammatory Activity

The oxazolone nucleus is a component of some non-steroidal anti-inflammatory drugs (NSAIDs), suggesting its potential to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2).[19]

-

In Vivo Efficacy: Certain benzylidene-oxazolone derivatives have shown remarkable anti-inflammatory effects in the carrageenan-induced paw edema model in rats, a standard test for acute inflammation.[19][20] The activity of some derivatives has been reported to be comparable to that of aspirin.[19]

-

Experimental Protocol: Carrageenan-Induced Paw Edema:

-

Animal Acclimatization: Acclimatize Wistar rats for one week under standard laboratory conditions.

-

Compound Administration: Administer the test compound intraperitoneally or orally at various doses (e.g., 10, 20, 40 mg/kg). Use a standard drug like Diclofenac (25 mg/kg) as a positive control.[21]

-

Induction of Inflammation: After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Edema Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4 hours) after the carrageenan injection.[21]

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.

-

Neuroprotective and Anticonvulsant Effects

Emerging research points to the potential of isoxazole-related structures in neurology.

-

Mechanism of Action: In a pentylenetetrazole (PTZ)-induced epileptic seizure model in zebrafish, a specific oxadiazol-5(4H)-one derivative demonstrated anti-epileptic effects.[22][23] Its mechanism involved the modulation of key neurochemicals, including the upregulation of neurosteroids (like allopregnanolone) and serotonin, and the downregulation of GABA and cortisol.[22][23]

-

Neuroprotective Potential: The compound also exhibited protective effects against oxidative stress, suggesting a dual mechanism of action that combines anti-epileptic and reactive oxygen species (ROS) scavenging activities.[22][23] These findings highlight the potential of this scaffold for developing new treatments for neurological disorders like epilepsy.[3][24]

Conclusion and Future Directions

The 3-phenylisoxazol-5(4H)-one scaffold is a versatile and highly valuable core in modern drug discovery. The derivatives synthesized from this backbone have demonstrated a remarkable breadth of biological activities, including potent anticancer, broad-spectrum antimicrobial, significant anti-inflammatory, and promising neuroprotective effects. The extensive structure-activity relationship data available provides a solid foundation for the rational design of next-generation therapeutics. Future research should focus on optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. The development of multi-targeted therapies, where a single isoxazolone derivative can address multiple pathological pathways, represents an exciting frontier for addressing complex diseases like cancer and neurodegenerative disorders.[2][3]

References

- 1. benchchem.com [benchchem.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors | PLOS One [journals.plos.org]

- 8. journals.plos.org [journals.plos.org]

- 9. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. researchgate.net [researchgate.net]

- 14. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 19. New 2-(4-(4-bromophenylsulfonyl)phenyl)-4-arylidene-oxazol-5(4H)-ones: analgesic activity and histopathological assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 5-(4H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Neurochemical Effects of 4-(2Chloro-4-Fluorobenzyl)-3-(2-Thienyl)-1,2,4-Oxadiazol-5(4H)-One in the Pentylenetetrazole (PTZ)-Induced Epileptic Seizure Zebrafish Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Neuroprotective Role of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

discovery and history of 3-phenylisoxazol-5(4H)-one

An In-depth Technical Guide to the Discovery and History of 3-Phenylisoxazol-5(4H)-one

Abstract

This technical guide provides a comprehensive exploration of 3-phenylisoxazol-5(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. We trace its historical roots, beginning with the foundational discoveries that enabled its synthesis, and delve into the core chemical principles that govern its formation. The guide details the classical synthetic route via the condensation of ethyl benzoylacetate and hydroxylamine, providing mechanistic insights and a detailed experimental protocol. Furthermore, we examine the evolution of its synthesis towards more efficient and environmentally benign multi-component reactions. A critical discussion on the structural nuances of the molecule, particularly its tautomerism, is presented with theoretical and experimental context. This document is intended for researchers, scientists, and professionals in drug development who require a deep, field-proven understanding of this important chemical scaffold.

Introduction: The Significance of the Isoxazolone Core

The isoxazole ring system is a prominent five-membered heterocycle containing adjacent nitrogen and oxygen atoms. It serves as a cornerstone in the architecture of numerous biologically active molecules.[1][2] Compounds featuring the isoxazole nucleus are found in a wide array of pharmaceuticals, including the antibiotic oxacillin, the anti-inflammatory drug valdecoxib, and the antipsychotic risperidone. The isoxazol-5(4H)-one scaffold, a specific variant of this heterocycle, is particularly noteworthy. It functions as a versatile synthetic building block and is present in compounds exhibiting a broad spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[3][4] The 3-phenyl substituted derivative, 3-phenylisoxazol-5(4H)-one, represents a archetypal example of this class, offering a rich history and a fascinating study in synthesis and structure.

Chapter 1: Foundational Discoveries and the First Synthesis

The journey to 3-phenylisoxazol-5(4H)-one begins not with its direct synthesis, but with two pivotal 19th-century discoveries in organic chemistry.

The Claisen-Geuther Condensation: Forging the β-Ketoester Precursor

The synthesis of the isoxazolone ring is critically dependent on the availability of 1,3-dicarbonyl compounds.[5] The key precursor for 3-phenylisoxazol-5(4H)-one is ethyl benzoylacetate, a β-ketoester. The formation of such compounds is achieved through the Claisen condensation . While Ludwig Claisen extensively developed the reaction's scope in the 1880s, its discovery is credited to A. Geuther, who in 1863 observed the self-condensation of ethyl acetate in the presence of sodium to form ethyl acetoacetate.[6]

The Claisen condensation involves the base-mediated reaction between two ester molecules to form a β-ketoester.[7] The mechanism relies on the generation of an ester enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. Subsequent loss of an alkoxide leaving group yields the final product.[7][8] This reaction provided the essential chemical technology to create the carbon backbone required for the isoxazolone ring.

The Emergence of the Isoxazole Ring

The first synthesis of the parent isoxazole ring was reported by Claisen in 1903.[1] However, the most direct and enduring method for creating the isoxazol-5-one core is the reaction of a β-ketoester with hydroxylamine (NH₂OH).[9] This reaction provides a straightforward pathway to the heterocyclic system by forming the C-C-C backbone from the ketoester and introducing the N-O fragment via hydroxylamine.

The conventional synthesis of 3-phenylisoxazol-5(4H)-one involves a two-step process that is often telescoped into a single pot: the formation of an oxime intermediate from ethyl benzoylacetate and hydroxylamine, followed by an intramolecular cyclization to yield the final product.[3][4]

Chapter 2: The Core Synthesis: A Mechanistic Deep Dive

The reaction between ethyl benzoylacetate and hydroxylamine remains the fundamental method for preparing 3-phenylisoxazol-5(4H)-one. The process is typically initiated using hydroxylamine hydrochloride, which requires a base to liberate the free hydroxylamine.

Reaction Mechanism

The accepted mechanism proceeds through the following key steps:

-

Hydroxylamine Liberation: A base (e.g., sodium acetate, pyridine, or an amine like DABCO) neutralizes hydroxylamine hydrochloride to generate free hydroxylamine.

-

Oxime Formation: The nucleophilic nitrogen of hydroxylamine attacks the more electrophilic ketone carbonyl of ethyl benzoylacetate. This is followed by dehydration to form the oxime intermediate, ethyl 3-(hydroxyimino)-3-phenylpropanoate.

-

Intramolecular Cyclization: The oxygen atom of the oxime's hydroxyl group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.

-

Ring Closure: A tetrahedral intermediate is formed, which then collapses, eliminating a molecule of ethanol to yield the stable 3-phenylisoxazol-5(4H)-one ring.

Caption: Classical synthesis of 3-phenylisoxazol-5(4H)-one.

Experimental Protocol: Classical Synthesis

The following protocol is a representative example adapted from established methodologies.

Materials:

-

Ethyl benzoylacetate

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve hydroxylamine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in a minimal amount of water. To this, add a solution of ethyl benzoylacetate (1.0 eq) in ethanol.

-

Reflux: Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.

-

Isolation and Purification: Collect the solid product by filtration and wash it thoroughly with cold water to remove any inorganic salts. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to afford pure 3-phenylisoxazol-5(4H)-one as a crystalline solid.

Chapter 3: The Evolution to Modern Synthesis

While the classical synthesis is robust, modern organic chemistry emphasizes efficiency, atom economy, and environmental sustainability. This has led to the development of one-pot, multi-component reactions (MCRs) for synthesizing isoxazol-5(4H)-one derivatives.[4][10] These MCRs combine starting materials—typically a β-ketoester, hydroxylamine, and an aldehyde—in a single step.[10]

For the synthesis of 4-substituted derivatives, the Knoevenagel condensation of 3-phenylisoxazol-5(4H)-one with an aldehyde is a common subsequent step.[3] However, modern three-component reactions can directly produce these 4-arylidene derivatives in one pot.[2][3]

Caption: Workflow for a modern three-component synthesis.

Comparison of Synthetic Methodologies

The shift towards MCRs has introduced a variety of catalysts and conditions, often with a focus on "green" chemistry principles.

| Method | Catalyst | Solvent | Reaction Time | Yield | Key Advantages |

| Classical | Base (e.g., Pyridine) | Ethanol/Water | 1-3 hours | Moderate | Well-established, reliable |

| DABCO-Catalyzed | DABCO | Ethanol | 1-15 minutes | Good to Excellent[3][4] | Fast, efficient, simple procedure |

| Citric Acid | Citric Acid | Water | 5-24 hours | High[10] | Green, inexpensive catalyst, aqueous medium |

| Sodium Malonate | Sodium Malonate | Water | 2-4 hours | Good to High | Environmentally benign, mild conditions |

Chapter 4: Structural Insights and Tautomerism

A defining feature of 2-unsubstituted isoxazol-5(4H)-ones is their ability to exist in different tautomeric forms. Tautomers are constitutional isomers that readily interconvert, most commonly through the migration of a proton.[11][12] For 3-phenylisoxazol-5(4H)-one, three primary tautomers can be considered.

-

CH-form (4H-form): 3-phenylisoxazol-5(4H)-one. The proton resides on the C4 carbon.

-

OH-form (Enol-form): 3-phenylisoxazol-5-ol. The proton is on the exocyclic oxygen, creating a hydroxyl group and rendering the isoxazole ring fully aromatic.

-

NH-form (2H-form): 3-phenylisoxazol-5(2H)-one. The proton is on the ring nitrogen.

Theoretical and experimental studies have shown that the relative stability of these tautomers is influenced by factors such as the nature of substituents and the solvent.[13] For most isoxazolones, including the 3-phenyl derivative, the CH-form is the most stable and predominant tautomer in both the gas phase and in various solvents.[13]

Caption: Tautomeric forms of 3-phenylisoxazol-5(4H)-one.

Conclusion

The story of 3-phenylisoxazol-5(4H)-one is a microcosm of the evolution of organic synthesis. Its existence is predicated on the foundational Claisen condensation, a classic carbon-carbon bond-forming reaction. The primary synthesis, through the cyclization of a β-ketoester with hydroxylamine, remains a textbook example of heterocyclic chemistry. Over the decades, the drive for efficiency and sustainability has transformed its preparation, leading to rapid, high-yield, and environmentally conscious multi-component reactions. A thorough understanding of its synthesis, reactivity, and inherent tautomerism is essential for chemists who wish to harness the potential of this valuable heterocyclic scaffold in the design and development of new functional molecules.

References

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. files01.core.ac.uk [files01.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. One-pot and Three-Component Synthesis of isoxazol-5(4H)-one Derivatives in the presence of Citric Acid – Oriental Journal of Chemistry [orientjchem.org]

- 11. scribd.com [scribd.com]

- 12. jst-ud.vn [jst-ud.vn]

- 13. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Phenyl-5-isoxazolone (CAS 1076-59-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenyl-5-isoxazolone (CAS 1076-59-1) is a heterocyclic organic compound that has garnered significant interest within the scientific community, particularly in the fields of synthetic organic chemistry and drug discovery. Its unique isoxazolone core, a five-membered ring containing adjacent nitrogen and oxygen atoms, coupled with a phenyl substituent, imparts a distinct combination of reactivity and biological potential. This guide provides a comprehensive overview of the physical and chemical properties of 3-Phenyl-5-isoxazolone, offering insights into its synthesis, spectral characteristics, reactivity, and applications, thereby serving as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences. The isoxazolone moiety is a versatile scaffold, and its derivatives have shown a wide array of biological activities, making 3-Phenyl-5-isoxazolone a key starting material for the synthesis of novel bioactive molecules.[1][2]

Part 1: Core Physical and Chemical Properties

A thorough understanding of the fundamental physical and chemical properties of a compound is paramount for its effective use in research and development. This section details the key characteristics of 3-Phenyl-5-isoxazolone.

General and Structural Information

The foundational attributes of 3-Phenyl-5-isoxazolone are summarized in the table below, providing a quick reference for its key identifiers and structural features.

| Property | Value | Source(s) |

| CAS Number | 1076-59-1 | [3] |

| Molecular Formula | C₉H₇NO₂ | [3] |

| Molecular Weight | 161.16 g/mol | [3] |

| IUPAC Name | 3-phenyl-1,2-oxazol-5(4H)-one | |

| Synonyms | 3-Phenyl-5(4H)-isoxazolone, 3-Phenyl-2-isoxazolin-5-one | |

| Appearance | White to off-white or pale pink crystalline powder | |

| Melting Point | 155-158 °C |

Spectroscopic Profile

The spectroscopic data for 3-Phenyl-5-isoxazolone are crucial for its identification and characterization. Below is a summary of its expected spectral features based on available data for the compound and its close analogs.

-

¹H NMR: The proton NMR spectrum of 3-Phenyl-5-isoxazolone is expected to show distinct signals for the aromatic protons of the phenyl group, typically in the range of δ 7.4-7.9 ppm. The methylene protons (-CH₂-) of the isoxazolone ring would likely appear as a singlet further upfield.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the isoxazolone ring (around δ 170 ppm), the carbons of the phenyl ring (in the aromatic region of δ 125-135 ppm), and the methylene carbon of the isoxazolone ring.

The IR spectrum of 3-Phenyl-5-isoxazolone is characterized by key absorption bands that correspond to its functional groups. A strong absorption band is expected in the region of 1725-1770 cm⁻¹ due to the carbonyl (C=O) stretching vibration of the isoxazolone ring.[6][7] Other significant peaks would include those for the C=N stretching of the isoxazole ring and the C-H stretching of the aromatic phenyl group.

In a mass spectrum, 3-Phenyl-5-isoxazolone is expected to show a molecular ion peak ([M]⁺) at m/z 161, corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of CO (m/z 133) and subsequent fragmentation of the phenyl and isoxazole rings.

Part 2: Synthesis and Reactivity

The synthetic accessibility and predictable reactivity of 3-Phenyl-5-isoxazolone are central to its utility as a building block in organic synthesis.

Synthesis of 3-Phenyl-5-isoxazolone

A common and effective method for the synthesis of 3-Phenyl-5-isoxazolone involves the condensation reaction of ethyl benzoylacetate with hydroxylamine. This reaction proceeds via the formation of an oxime intermediate, which then undergoes intramolecular cyclization to yield the isoxazolone ring.

-

Dissolution: Dissolve ethyl benzoylacetate in a suitable solvent, such as glacial acetic acid.

-

Addition of Hydroxylamine: Add an equimolar amount of hydroxylamine hydrochloride to the solution.

-

Reaction: Heat the reaction mixture at reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and pour it into ice-water to precipitate the crude product.

-

Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain pure 3-Phenyl-5-isoxazolone.

Caption: Synthesis of 3-Phenyl-5-isoxazolone.

Chemical Reactivity

The reactivity of 3-Phenyl-5-isoxazolone is largely dictated by the isoxazolone ring, which possesses several key features:

-

Nucleophilic Sites: The isoxazolone ring has multiple nucleophilic centers, including the nitrogen atom and the α-carbon to the carbonyl group (C4).

-

Acidity of C4-H: The protons on the C4 carbon are acidic and can be readily removed by a base, forming a carbanion that can participate in various reactions.

-

N-O Bond Cleavage: The nitrogen-oxygen bond in the isoxazolone ring is relatively weak and can be cleaved under certain conditions, leading to ring-opening reactions and the formation of new chemical entities.[8]

These reactivity features make 3-Phenyl-5-isoxazolone a versatile intermediate for the synthesis of a wide range of compounds, including other heterocyclic systems and acyclic molecules. For instance, it can react with electrophiles at the C4 position after deprotonation, and the ring can be opened by nucleophiles.[9][10]

Part 3: Analytical Methods

The accurate analysis of 3-Phenyl-5-isoxazolone is essential for quality control and for monitoring its reactions.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis of 3-Phenyl-5-isoxazolone. A reversed-phase HPLC method would be the most common approach.

-

Column: A C18 column is a good starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be used. The gradient or isocratic elution can be optimized to achieve good separation from any impurities or starting materials.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm) would be appropriate.

-

Quantification: Quantification can be achieved by using an external or internal standard method.

While a specific, validated HPLC method for 3-Phenyl-5-isoxazolone is not detailed in the provided search results, methods for other pharmaceuticals, including those with heterocyclic cores, can serve as a guide for its development.[11]

Part 4: Applications in Research and Drug Development

The isoxazole scaffold is a privileged structure in medicinal chemistry, and many isoxazole-containing compounds exhibit a broad range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1] 3-Phenyl-5-isoxazolone, as a key building block, plays a crucial role in the synthesis of these bioactive molecules.

Its ability to undergo various chemical transformations allows for the introduction of diverse functional groups, leading to the generation of libraries of novel compounds for biological screening. The reactivity of the isoxazolone ring enables its use in multicomponent reactions, providing a rapid and efficient way to access molecular complexity.[2]

Part 5: Safety and Handling

3-Phenyl-5-isoxazolone should be handled with appropriate safety precautions in a laboratory setting. It is important to consult the Safety Data Sheet (SDS) before use.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

3-Phenyl-5-isoxazolone is a valuable and versatile chemical compound with a rich profile of physical and chemical properties. Its straightforward synthesis, combined with the unique reactivity of the isoxazolone ring, makes it an important intermediate in organic synthesis and a key starting material in the quest for new therapeutic agents. This in-depth guide provides a solid foundation for researchers and drug development professionals to understand and effectively utilize this important molecule in their scientific endeavors.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. chemscene.com [chemscene.com]

- 4. d-nb.info [d-nb.info]

- 5. rsc.org [rsc.org]

- 6. gelest.com [gelest.com]

- 7. orbit.dtu.dk [orbit.dtu.dk]

- 8. researchgate.net [researchgate.net]

- 9. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct Nucleophilic Attack/Addition Cyclization and C–H Bond Activation Reactions to Synthesize 3-Benzyl-/3-Benzyl-2-phenyl-benzo[4,5]imidazo[2,1-b]thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ndl.ethernet.edu.et [ndl.ethernet.edu.et]

Unlocking Therapeutic Potential: A Technical Guide to 3-Phenylisoxazol-5(4H)-one Analogs as Modulators of Disease-Relevant Targets

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-phenylisoxazol-5(4H)-one scaffold represents a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets implicated in a wide spectrum of human diseases. This technical guide provides an in-depth exploration of the potential therapeutic targets of analogs derived from this core structure. Synthesizing current scientific literature, this document offers a detailed analysis of the mechanisms of action, structure-activity relationships (SAR), and experimental methodologies for target validation. By elucidating the causal relationships between chemical structure and biological activity, this guide aims to empower researchers and drug development professionals in the rational design and advancement of novel therapeutics based on the 3-phenylisoxazol-5(4H)-one framework. We will delve into key target classes including epigenetic modulators, DNA repair enzymes, cytoskeletal components, protein kinases, metabolic enzymes, and mediators of inflammation and neurodegeneration, presenting a comprehensive overview of the therapeutic promise held by these dynamic compounds.

Introduction: The Versatility of the Isoxazolone Core

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the design of bioactive molecules. Its unique electronic properties, conformational flexibility, and ability to participate in various non-covalent interactions contribute to its prevalence in numerous clinically approved drugs.[1] The 3-phenylisoxazol-5(4H)-one substructure, in particular, offers a synthetically accessible and readily modifiable template for the development of targeted therapies. The phenyl ring at the 3-position and the reactive methylene group at the 4-position provide key anchor points for chemical elaboration, allowing for the fine-tuning of physicochemical properties and target engagement. This guide will systematically explore the therapeutic landscape of these analogs, focusing on the molecular targets that have shown significant promise in preclinical studies.

Epigenetic and DNA Repair Targets: A New Frontier in Cancer Therapy

Recent research has highlighted the potential of 3-phenylisoxazol-5(4H)-one analogs to modulate key enzymes involved in epigenetic regulation and DNA damage repair, pathways frequently dysregulated in cancer.

Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are critical enzymes that regulate gene expression through the removal of acetyl groups from histones and other proteins.[2] Their overexpression is linked to the development and progression of various cancers, making them attractive therapeutic targets. A new series of 3-phenylisoxazole-based HDAC1 inhibitors has been designed and synthesized, demonstrating potent anti-proliferative activity.[3]

Mechanism of Action: Molecular docking studies suggest that the 3-phenylisoxazol-5(4H)-one scaffold can act as a zinc-binding group (ZBG), a key pharmacophoric feature for HDAC inhibition.[4][5] The carbonyl oxygen of the isoxazolone ring and the nitrogen atom can form a bidentate interaction with the zinc ion in the active site of HDACs.[6] The phenyl ring at the 3-position occupies a hydrophobic pocket, while modifications at other positions can extend into the linker and cap regions of the HDAC binding groove, enhancing potency and selectivity.[3]

Structure-Activity Relationship (SAR):

-

Zinc-Binding Group: The isoxazolone ring itself serves as a non-hydroxamate ZBG, potentially offering a better toxicity profile compared to traditional hydroxamate-based HDAC inhibitors.[4]

-

Linker and Cap Groups: SAR studies have shown that the length and nature of the linker attached to the isoxazolone core significantly influence HDAC1 inhibitory activity, with a butyl linker showing optimal potency.[2] The substituent on the phenyl ring at the 3-position is also well-tolerated for activity.[3]

Experimental Protocol: HDAC1 Inhibition Assay

A fluorometric assay can be employed to screen for HDAC1 inhibitors.[7][8]

-

Reagent Preparation:

-

HDAC1 Assay Buffer (e.g., 25 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Recombinant human HDAC1 enzyme.

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Developer solution (e.g., trypsin in assay buffer).

-

Test compounds (3-phenylisoxazol-5(4H)-one analogs) and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control.

-

-

Assay Procedure:

-

In a 96-well black plate, add the HDAC1 enzyme to the assay buffer.

-

Add the test compounds at various concentrations.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate at 37°C for a specified time (e.g., 30 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Measure the fluorescence using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Poly(ADP-ribose) Polymerase (PARP) Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair, particularly in the base excision repair (BER) pathway.[9] PARP inhibitors have emerged as a promising class of anticancer agents, especially for tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. While no isoxazole-based PARP inhibitors are currently approved, the isoxazole scaffold is being explored for this purpose due to its synthetic tractability and potential to interact with the PARP active site.[9]

Mechanism of Action: PARP inhibitors typically function by competing with the binding of NAD+, the substrate for PARP-mediated poly(ADP-ribosyl)ation.[10] The isoxazole core, with appropriate substitutions, can be designed to occupy the nicotinamide binding pocket of PARP. Molecular modeling studies are crucial to guide the design of isoxazole analogs that can form key interactions with the amino acid residues in this pocket.

Experimental Protocol: PARP Inhibition Assay

A colorimetric or chemiluminescent assay can be used to measure PARP activity.[9]

-

Reagent Preparation:

-

Recombinant human PARP1 enzyme.

-

Activated DNA (e.g., nicked DNA).

-

Biotinylated NAD+.

-

Histone-coated microplate.

-

Streptavidin-HRP conjugate.

-

Chemiluminescent or colorimetric substrate.

-

Test compounds and a known PARP inhibitor (e.g., Olaparib) as a positive control.

-

-

Assay Procedure:

-

To the histone-coated wells, add PARP1 enzyme, activated DNA, and the test compound.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate to allow for PARylation of histones.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP and incubate.

-

Wash the plate again.

-

Add the substrate and measure the chemiluminescent or colorimetric signal.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value.

-

Cytoskeletal Disruption: Targeting Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[11] Agents that interfere with tubulin polymerization are among the most successful anticancer drugs. Several isoxazole-containing compounds have been reported as potent inhibitors of tubulin polymerization, often interacting with the colchicine binding site.[12][13]

Mechanism of Action: Isoxazole analogs can bind to the colchicine site on β-tubulin, preventing the curved-to-straight conformational change required for microtubule assembly.[14] This leads to the depolymerization of microtubules, mitotic arrest at the G2/M phase of the cell cycle, and ultimately, apoptosis in cancer cells.

Structure-Activity Relationship (SAR):

-

Aryl Substituents: The nature and substitution pattern of the phenyl ring at the 3-position and other aryl moieties attached to the isoxazole core are critical for binding to the colchicine site. For instance, a 3,4,5-trimethoxyphenyl group, a common feature in many colchicine site inhibitors, can enhance activity.[13]

-

Linker: The introduction of a flexible linker between the isoxazole ring and another aromatic system can improve binding affinity.[12]

Experimental Protocol: Tubulin Polymerization Assay

A fluorescence-based assay is a common method to monitor tubulin polymerization in vitro.[6]

-

Reagent Preparation:

-

Purified tubulin protein (>99%).

-

Tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA).

-

GTP solution.

-

Fluorescent reporter (e.g., DAPI).

-

Test compounds, a known tubulin polymerization inhibitor (e.g., colchicine), and a stabilizer (e.g., paclitaxel).

-

-

Assay Procedure:

-

In a 96-well plate, combine the tubulin protein, polymerization buffer, GTP, and fluorescent reporter.

-

Add the test compounds at various concentrations.

-

Monitor the increase in fluorescence over time at 37°C using a fluorescence plate reader. Polymerization of tubulin leads to the incorporation of the fluorescent reporter into the microtubules, resulting in an enhanced signal.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time to generate polymerization curves.

-

Determine the effect of the compounds on the rate and extent of tubulin polymerization.

-

Calculate the IC50 value for inhibition of polymerization.

-

Kinase Inhibition: A Focus on Cancer and Inflammation

Protein kinases are a large family of enzymes that play central roles in signal transduction and are frequently dysregulated in diseases such as cancer and inflammatory disorders. Isoxazole-based compounds have shown promise as inhibitors of several important kinases.

Fms-like Tyrosine Kinase 3 (FLT3) Inhibition

FLT3 is a receptor tyrosine kinase that is often mutated and constitutively activated in acute myeloid leukemia (AML).[15] The development of FLT3 inhibitors is a key strategy for the treatment of AML.

Mechanism of Action: Isoxazole-containing compounds can act as ATP-competitive inhibitors of FLT3.[15] Molecular docking studies have shown that the isoxazole scaffold can fit into the ATP-binding pocket of FLT3, forming hydrogen bonds and hydrophobic interactions with key residues.[15]

Experimental Protocol: FLT3 Kinase Assay

A common method for assessing FLT3 kinase activity is a luminescence-based assay that measures the amount of ADP produced.[16]

-

Reagent Preparation:

-

Recombinant human FLT3 kinase.

-

Kinase substrate (e.g., a synthetic peptide).

-

ATP.

-

ADP-Glo™ Reagent and Kinase Detection Reagent.

-

Test compounds and a known FLT3 inhibitor (e.g., quizartinib).

-

-

Assay Procedure:

-

In a 96-well plate, combine the FLT3 kinase, substrate, and test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature.

-

Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.

-

Convert the produced ADP to ATP and then to a luminescent signal by adding the Kinase Detection Reagent.

-

Measure the luminescence.

-

-

Data Analysis:

-

Calculate the percentage of inhibition.

-

Determine the IC50 value.

-

Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibition

RIPK1 is a serine/threonine kinase that plays a crucial role in necroptosis, a form of programmed cell death, and inflammation.[17] Inhibition of RIPK1 is a potential therapeutic strategy for inflammatory and neurodegenerative diseases.

Mechanism of Action: Phenylisoxazole analogs can act as potent and selective inhibitors of RIPK1.[13] Docking studies suggest that these compounds bind to the ATP-binding site of RIPK1, with the isoxazole core and its substituents forming key interactions with the hinge region and other residues.[13]

Experimental Protocol: RIPK1 Kinase Assay

A similar luminescence-based kinase assay as described for FLT3 can be adapted for RIPK1, using a specific RIPK1 substrate.

Metabolic Enzyme Modulation: Targeting Cancer Metabolism

Cancer cells exhibit altered metabolic pathways to support their rapid proliferation. Targeting key metabolic enzymes is a promising anticancer strategy.

Acetyl-CoA Carboxylase (ACC) Inhibition

Acetyl-CoA carboxylase (ACC) is a rate-limiting enzyme in de novo fatty acid synthesis, a pathway that is often upregulated in cancer cells.[18]

Mechanism of Action: 4-Phenoxy-phenyl isoxazoles have been identified as potent ACC inhibitors.[18] Molecular docking studies indicate that these compounds bind to the carboxyltransferase (CT) domain of ACC, at the dimer interface.[18] The isoxazole ring and its substituents form hydrogen bonds and hydrophobic interactions with residues in the binding pocket.[18]

Experimental Protocol: ACC Inhibition Assay

The activity of ACC can be measured by monitoring the incorporation of [14C]bicarbonate into malonyl-CoA or by a coupled enzyme assay that measures the oxidation of NADPH.

Anti-inflammatory and Neuroprotective Potential

The 3-phenylisoxazol-5(4H)-one scaffold has also demonstrated significant potential in the development of anti-inflammatory and neuroprotective agents.

Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition

COX and LOX are key enzymes in the arachidonic acid cascade, producing prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[19] Selective inhibition of COX-2 is a major goal in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.

Mechanism of Action: Isoxazole derivatives have been shown to be selective inhibitors of COX-2.[20] Molecular docking studies suggest that the isoxazole scaffold can fit into the active site of COX-2, with specific substitutions on the phenyl rings contributing to selectivity over COX-1.[16][21] The sulfonylmethyl group and the C-3 methyl group on the isoxazole ring have been identified as crucial for selective COX-2 inhibition.[16]

Experimental Protocol: COX-2 Selective Inhibitor Screening

A fluorometric or colorimetric assay kit can be used to screen for selective COX-2 inhibitors.[22]

-

Reagent Preparation:

-

Purified ovine or human COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

A fluorometric or colorimetric probe.

-

Test compounds and a known selective COX-2 inhibitor (e.g., celecoxib).

-

-

Assay Procedure:

-

Perform parallel assays for COX-1 and COX-2.

-

In separate wells, combine the respective COX enzyme with the test compound.

-

Initiate the reaction by adding arachidonic acid and the probe.

-

Monitor the change in fluorescence or absorbance over time.

-

-

Data Analysis:

-

Calculate the IC50 values for both COX-1 and COX-2.

-

Determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

-

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that hydrolyze the neurotransmitter acetylcholine.[23] Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease.

Mechanism of Action: Isoxazole-based compounds have been developed as cholinesterase inhibitors.[1] Molecular docking studies indicate that these compounds can bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, providing a dual-binding site inhibition that can be beneficial in Alzheimer's disease therapy.[24]

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used colorimetric assay to measure cholinesterase activity.[1]

-

Reagent Preparation:

-

AChE or BChE enzyme.

-

Substrate (acetylthiocholine or butyrylthiocholine).

-

Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) - DTNB).

-

Buffer solution.

-

Test compounds and a known cholinesterase inhibitor (e.g., donepezil).

-

-

Assay Procedure:

-

In a 96-well plate, combine the enzyme and the test compound.

-

Add the substrate and DTNB.

-

The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

-

Monitor the increase in absorbance at 412 nm over time.

-

-

Data Analysis:

-

Calculate the rate of the reaction for each compound concentration.

-

Determine the percentage of inhibition and the IC50 value.

-

Conclusion and Future Directions

The 3-phenylisoxazol-5(4H)-one scaffold has proven to be a remarkably fruitful starting point for the discovery of potent and selective modulators of a wide range of therapeutic targets. The synthetic accessibility and the potential for diverse chemical modifications make this class of compounds highly attractive for further drug development efforts. Future research should focus on leveraging the structure-activity relationship insights presented in this guide to design next-generation analogs with improved potency, selectivity, and pharmacokinetic properties. The application of advanced computational methods, such as molecular dynamics simulations and free energy calculations, will be invaluable in refining the design of these compounds for optimal target engagement. As our understanding of the complex biology of diseases continues to grow, the versatility of the 3-phenylisoxazol-5(4H)-one core will undoubtedly lead to the discovery of novel therapeutics for a multitude of unmet medical needs.

References

- 1. Isoxazoles: synthesis, evaluation and bioinformatic design as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]